Superior Long-Term Survival in Post-Myocardial Infarction: Simendan vs. Milrinone
In a 312-day chronic dosing study in rats with healed myocardial infarction, Simendan demonstrated a significant improvement in survival compared to the PDE3 inhibitor milrinone. Simendan reduced mortality to 53%, achieving a 28% risk reduction versus control (P=0.02), while milrinone (63% mortality) showed no statistically significant effect [1]. This outcome highlights that PDE3 inhibition alone is insufficient for long-term survival benefit in this model, favoring calcium sensitization as a key differentiator.
| Evidence Dimension | Mortality rate at 312 days post-myocardial infarction |
|---|---|
| Target Compound Data | 53% mortality (28% risk reduction vs control, P=0.02) |
| Comparator Or Baseline | Milrinone: 63% mortality (25% risk reduction vs control, P=0.04 for enalapril, but milrinone not significant) |
| Quantified Difference | Simendan reduced mortality by an additional 10 percentage points (53% vs. 63%) compared to milrinone; only Simendan and enalapril showed statistically significant survival benefit. |
| Conditions | Rat model of ligation-induced healed myocardial infarction; compounds administered in drinking water for 312 days. |
Why This Matters
For procurement decisions in preclinical cardiology research, this survival advantage directly supports the selection of Simendan over milrinone for studies where long-term outcomes and mortality are critical endpoints.
- [1] Levijoki J, et al. Improved survival with simendan after experimental myocardial infarction in rats. Eur J Pharmacol. 2001;419(2-3):243-8. View Source
